molecular formula C24H24N2O3 B15011974 N-(2,5-dimethylphenyl)-Nalpha-(phenoxycarbonyl)phenylalaninamide

N-(2,5-dimethylphenyl)-Nalpha-(phenoxycarbonyl)phenylalaninamide

Cat. No.: B15011974
M. Wt: 388.5 g/mol
InChI Key: JOHHLSCSGVHOAC-UHFFFAOYSA-N
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Description

PHENYL N-{1-[(2,5-DIMETHYLPHENYL)CARBAMOYL]-2-PHENYLETHYL}CARBAMATE is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a phenyl group, a dimethylphenyl group, and a carbamate linkage, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PHENYL N-{1-[(2,5-DIMETHYLPHENYL)CARBAMOYL]-2-PHENYLETHYL}CARBAMATE typically involves the reaction of 2,5-dimethylphenyl isocyanate with 2-phenylethylamine in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

PHENYL N-{1-[(2,5-DIMETHYLPHENYL)CARBAMOYL]-2-PHENYLETHYL}CARBAMATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

PHENYL N-{1-[(2,5-DIMETHYLPHENYL)CARBAMOYL]-2-PHENYLETHYL}CARBAMATE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of PHENYL N-{1-[(2,5-DIMETHYLPHENYL)CARBAMOYL]-2-PHENYLETHYL}CARBAMATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • PHENYL N-{1-[(2,4-DIMETHYLPHENYL)CARBAMOYL]-2-PHENYLETHYL}CARBAMATE
  • PHENYL N-{1-[(2,6-DIMETHYLPHENYL)CARBAMOYL]-2-PHENYLETHYL}CARBAMATE

Uniqueness

PHENYL N-{1-[(2,5-DIMETHYLPHENYL)CARBAMOYL]-2-PHENYLETHYL}CARBAMATE is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness can lead to different properties and applications compared to similar compounds.

Properties

Molecular Formula

C24H24N2O3

Molecular Weight

388.5 g/mol

IUPAC Name

phenyl N-[1-(2,5-dimethylanilino)-1-oxo-3-phenylpropan-2-yl]carbamate

InChI

InChI=1S/C24H24N2O3/c1-17-13-14-18(2)21(15-17)25-23(27)22(16-19-9-5-3-6-10-19)26-24(28)29-20-11-7-4-8-12-20/h3-15,22H,16H2,1-2H3,(H,25,27)(H,26,28)

InChI Key

JOHHLSCSGVHOAC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)OC3=CC=CC=C3

Origin of Product

United States

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